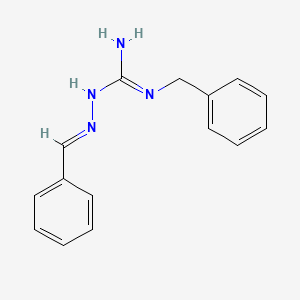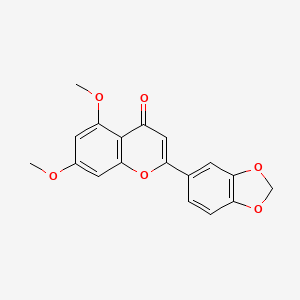![molecular formula C19H14ClNO3S B14150588 2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid CAS No. 938006-56-5](/img/structure/B14150588.png)
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, a naphthalen-1-ylsulfanyl group, and an acetylamino group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Naphthalen-1-ylsulfanyl Acetylation: Naphthalen-1-thiol is reacted with acetyl chloride in the presence of a base such as pyridine to form naphthalen-1-ylsulfanyl acetate.
Chlorination: The resulting naphthalen-1-ylsulfanyl acetate is then chlorinated using thionyl chloride to introduce the chloro group.
Amination: The chlorinated intermediate is reacted with 2-amino-5-chlorobenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The naphthalen-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: Corresponding amine and carboxylic acid.
Applications De Recherche Scientifique
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The chloro group and the naphthalen-1-ylsulfanyl group may interact with enzymes or receptors, leading to modulation of their activity. The acetylamino group can also play a role in binding to biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid
- 2-Chloro-5-{[(methylsulfanyl)acetyl]amino}benzoic acid
- 2-Chloro-5-{[(ethylsulfanyl)acetyl]amino}benzoic acid
Uniqueness
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid is unique due to the presence of the naphthalen-1-ylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research fields.
Propriétés
Numéro CAS |
938006-56-5 |
|---|---|
Formule moléculaire |
C19H14ClNO3S |
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
2-chloro-5-[(2-naphthalen-1-ylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C19H14ClNO3S/c20-16-9-8-13(10-15(16)19(23)24)21-18(22)11-25-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22)(H,23,24) |
Clé InChI |
HAJNRAYHNJWZFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)
![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)

![N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14150536.png)
![[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone](/img/structure/B14150542.png)

![N-(4-chlorophenyl)-2-[(5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B14150550.png)
![O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine](/img/structure/B14150557.png)
![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)

![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)
